2-(4-Methoxyphenyl)propan-2-amine hydrochloride
Overview
Description
“2-(4-Methoxyphenyl)propan-2-amine hydrochloride” is a chemical compound with the CAS Number: 1185579-44-5 . It has a molecular weight of 201.7 and its IUPAC name is 2-(4-methoxyphenyl)-2-propanamine hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO.ClH/c1-10(2,11)8-4-6-9(12-3)7-5-8;/h4-7H,11H2,1-3H3;1H . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, the available sources do not provide more detailed physical and chemical properties.Scientific Research Applications
Pharmacology
In pharmacology, 2-(4-Methoxyphenyl)propan-2-amine hydrochloride is utilized as a reference standard or secondary standard in the development of pharmaceuticals . It’s particularly valuable in the synthesis of compounds that may act on the central nervous system, influencing serotonin levels which can have implications in the treatment of various psychiatric disorders .
Biochemistry
Biochemists employ this compound in the study of enzyme-catalyzed reactions, particularly those involving monoamine oxidases which are crucial in neurotransmitter regulation . It serves as a substrate or inhibitor in assays to understand enzyme function and to screen for potential therapeutic agents.
Medical Research
In medical research, 2-(4-Methoxyphenyl)propan-2-amine hydrochloride is used in the synthesis of potential therapeutic agents. Its role in the development of new medications, especially those targeting neurological conditions, is of significant interest .
Chemical Synthesis
This compound is a valuable intermediate in organic synthesis. It’s used in the preparation of various benzeneethanamine derivatives, which are important in the synthesis of complex organic molecules . These derivatives can serve as building blocks for a wide range of synthetic targets.
Material Science
In material science, 2-(4-Methoxyphenyl)propan-2-amine hydrochloride can be used to modify the surface properties of materials. Its incorporation into polymers can alter physical properties such as thermal stability and solubility, which is beneficial in creating specialized materials for industrial applications .
Industrial Applications
The compound finds applications in industrial settings as a precursor to more complex chemical entities. Its use in the synthesis of dyes, catalysts, and other specialty chemicals is notable due to its reactive methoxyphenyl group, which can undergo various chemical transformations .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313, which provide guidance on how to handle the compound safely .
Mechanism of Action
Target of Action
The primary targets of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride are the serotonin transporter , dopamine transporter , and synaptic vesicular amine transporter . It also interacts with alpha-1A and alpha-2A adrenergic receptors . These targets play crucial roles in neurotransmission, affecting mood, cognition, and motor function.
Mode of Action
2-(4-Methoxyphenyl)propan-2-amine hydrochloride acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . This interaction leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
Biochemical Pathways
The compound’s action primarily affects the serotonergic pathways in the brain . By increasing the release of serotonin, it can influence various downstream effects, including mood regulation and cognitive function.
properties
IUPAC Name |
2-(4-methoxyphenyl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,11)8-4-6-9(12-3)7-5-8;/h4-7H,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURPCNYYYMLRSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)propan-2-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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